N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine
CAS No.: 1283004-33-0
Cat. No.: VC2698247
Molecular Formula: C14H19BrFNO
Molecular Weight: 316.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1283004-33-0 |
|---|---|
| Molecular Formula | C14H19BrFNO |
| Molecular Weight | 316.21 g/mol |
| IUPAC Name | N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclohexanamine |
| Standard InChI | InChI=1S/C14H19BrFNO/c15-11-6-7-14(13(16)10-11)18-9-8-17-12-4-2-1-3-5-12/h6-7,10,12,17H,1-5,8-9H2 |
| Standard InChI Key | CBXQJIDDEVZJRZ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NCCOC2=C(C=C(C=C2)Br)F |
| Canonical SMILES | C1CCC(CC1)NCCOC2=C(C=C(C=C2)Br)F |
Introduction
Chemical Structure and Properties
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is an organic compound with the molecular formula C₁₄H₁₉BrFNO. Its structure features a phenoxyethyl group with bromo and fluoro substituents at the 4 and 2 positions, respectively, connected to a cyclohexanamine moiety through an ethyl linker. The compound is characterized by its unique combination of halogen substitutions which significantly influence its chemical behavior and potential biological interactions.
The three-dimensional conformation of this molecule plays a crucial role in its functionality, with the phenoxy group and the cyclohexanamine positioned to optimize potential binding interactions with biological targets. The presence of both fluorine and bromine atoms contributes to specific electronic properties and lipophilicity that may enhance membrane permeability and metabolic stability.
Physical and Chemical Properties
The key physical and chemical properties of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine are summarized in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉BrFNO |
| Molecular Weight | 316.21 g/mol |
| CAS Number | 1283004-33-0 |
| IUPAC Name | N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclohexanamine |
| Physical State | Solid at room temperature |
| LogP (estimated) | 4.2-4.8 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 6 |
The compound's moderate lipophilicity combined with its hydrogen bonding capabilities suggests good cell permeability while maintaining sufficient solubility for biological applications. The presence of the bromine atom contributes to its lipophilicity, while the fluorine substituent enhances metabolic stability and binding affinity to potential biological targets .
Synthesis and Preparation Methods
The synthesis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine typically involves multiple steps, employing various chemical reactions and conditions. Several synthetic routes have been developed, each with specific advantages depending on the desired scale and purity.
Common Synthetic Approaches
One of the most common approaches for synthesizing this compound involves a nucleophilic substitution reaction between 4-bromo-2-fluorophenol and an appropriate haloethylamine derivative, followed by reaction with cyclohexylamine. The synthesis can be broken down into key steps:
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Formation of the phenoxyethyl intermediate through reaction of 4-bromo-2-fluorophenol with a suitable ethyl halide derivative
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Conversion of the terminal functional group to facilitate amine coupling
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Final reaction with cyclohexylamine to yield the target compound
The Suzuki-Miyaura coupling reaction represents another potential approach for forming carbon-carbon bonds during the synthesis, utilizing palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory synthesis methods, focusing on:
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Scaling up reaction conditions while maintaining yield and purity
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Implementing continuous flow reactors for more efficient processing
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Employing advanced purification techniques such as recrystallization or chromatography
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Optimizing reaction parameters including temperature, solvent choice, and catalyst loading
These industrial methods typically aim to increase production efficiency while maintaining high purity standards necessary for pharmaceutical applications.
Chemical Reactivity
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine demonstrates chemical reactivity characteristic of its functional groups, particularly the secondary amine, phenoxy ether, and halogenated aromatic ring. Understanding these reactivity patterns is crucial for developing derivatives with enhanced properties and for predicting potential metabolic pathways.
Reactions of the Amine Group
The secondary amine functionality can participate in various reactions:
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Nucleophilic substitution reactions with electrophiles
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Acylation with acid chlorides or anhydrides to form amides
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Reductive amination with aldehydes or ketones
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Formation of carbamates with appropriate reagents
These reactions provide pathways for structural modifications that may enhance biological activity or improve pharmacokinetic properties .
Reactions Involving the Aromatic Ring
The halogenated aromatic ring can undergo several transformations:
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Metal-catalyzed cross-coupling reactions (particularly at the bromo position)
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Nucleophilic aromatic substitution, facilitated by the electron-withdrawing fluorine
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Electrophilic aromatic substitution reactions, though with reduced reactivity due to halogen substituents
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Coordination with transition metals through the halogen atoms
The presence of both bromine and fluorine atoms provides distinctive reaction sites that can be selectively transformed under appropriate conditions .
Research Applications
The unique structural features of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine make it valuable for various research applications across multiple disciplines.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves several important functions:
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As an intermediate in drug synthesis pathways
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As a scaffolding structure for developing compound libraries through systematic modification
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In structure-activity relationship studies examining the effects of halogen substitution patterns
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For investigating the pharmacokinetic impact of fluorine substituents in drug candidates
The presence of the halogens, particularly fluorine, has been shown to dramatically affect the metabolism and distribution of drug molecules in the body, making this compound valuable for pharmaceutical research .
Use in Analytical Research
The compound has potential applications in analytical chemistry:
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As a reference standard for chromatographic method development
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In mass spectrometry studies investigating fragmentation patterns of halogenated phenoxyethylamines
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For developing selective detection methods for similar compounds
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In studying halogen bonding interactions in complex biological systems
These analytical applications contribute to broader understanding of detection methods for structurally related compounds with potential biological activities .
Comparative Analysis with Similar Compounds
To better understand the unique properties and potential applications of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine, a comparative analysis with structurally related compounds provides valuable insights.
Comparison with Analogs Having Different Amine Groups
Table 2 presents a comparison between the title compound and its analogs with different amine substituents.
| Compound | Structural Difference | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine | Reference compound | 316.21 | Balanced lipophilicity and conformational flexibility |
| N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopropanamine | Cyclopropyl vs. cyclohexyl | 274.13 | More rigid amine group, potentially different receptor binding profile |
| N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine | Isopropyl vs. cyclohexyl | 276.14 | Less conformationally restricted, different steric properties |
| Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclohexyl)carbamate | Additional carbamate protection | 416.3 | Protected amine group, potentially useful as synthetic intermediate |
Each analog demonstrates how subtle changes to the amine portion of the molecule can significantly influence physical properties and potential biological activities. The cyclopropyl analog offers increased rigidity, while the isopropyl variant provides different steric interactions that may affect receptor binding profiles .
Comparison with Compounds Having Different Halogen Substitution
The position and identity of halogen substituents on the phenyl ring significantly impact the compound's properties and potential applications:
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Compounds with only fluorine substituents generally exhibit enhanced metabolic stability
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Bromo-substituted analogs provide opportunities for further functionalization through cross-coupling reactions
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Chloro-substituted variants often display intermediate properties between fluoro and bromo compounds
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The position of halogen substitution (ortho, meta, para) affects electronic distribution and molecular geometry
These comparisons highlight how strategic halogen positioning can be leveraged to optimize properties for specific applications in drug discovery and development .
Future Research Directions
The study of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine opens several promising avenues for future research in pharmaceutical science and medicinal chemistry.
Structure-Activity Relationship Studies
Systematic modifications of the core structure could yield valuable insights:
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Exploration of different halogen patterns on the phenyl ring to optimize receptor binding
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Investigation of various linker lengths between the phenoxy and amine groups
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Introduction of additional functional groups to enhance solubility or target specificity
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Development of conformationally restricted analogs to improve selectivity for specific biological targets
Such studies would contribute to a more comprehensive understanding of how structural modifications influence biological activity and physicochemical properties .
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